molecular formula C8H10N2O3 B1612927 2-Methoxy-N-methyl-6-nitroaniline CAS No. 410092-91-0

2-Methoxy-N-methyl-6-nitroaniline

Cat. No.: B1612927
CAS No.: 410092-91-0
M. Wt: 182.18 g/mol
InChI Key: OIHKYOVNCNDWGG-UHFFFAOYSA-N
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Description

2-Methoxy-N-methyl-6-nitroaniline is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, featuring a methoxy group (-OCH3), a nitro group (-NO2), and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-methyl-6-nitroaniline typically involves the nitration of aniline derivatives followed by methylation and methoxylation. One common method includes:

    Nitration: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.

    Methylation: The nitroaniline is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the methyl group.

    Methoxylation: Finally, the compound is treated with methanol (CH3OH) and a suitable catalyst to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methyl-6-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding nitro compounds.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitro groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Various electrophiles such as halogens (Cl2, Br2) in the presence of Lewis acids (AlCl3)

Major Products Formed

    Oxidation: Corresponding nitro compounds

    Reduction: Corresponding amine derivatives

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

2-Methoxy-N-methyl-6-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as non-linear optical materials and conductive polymers.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-nitroaniline: Similar structure but lacks the N-methyl group.

    2-Methyl-6-nitroaniline: Similar structure but lacks the methoxy group.

    4-Methoxy-2-nitroaniline: Similar structure but with different positions of the methoxy and nitro groups.

Uniqueness

2-Methoxy-N-methyl-6-nitroaniline is unique due to the presence of both methoxy and N-methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to its analogs.

Properties

IUPAC Name

2-methoxy-N-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9-8-6(10(11)12)4-3-5-7(8)13-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHKYOVNCNDWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633212
Record name 2-Methoxy-N-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

410092-91-0
Record name 2-Methoxy-N-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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